molecular formula C12H16N6O3 B10946427 N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-4-nitro-1H-pyrazole-5-carboxamide

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-4-nitro-1H-pyrazole-5-carboxamide

Cat. No.: B10946427
M. Wt: 292.29 g/mol
InChI Key: UKIWJRZBMKJVEX-UHFFFAOYSA-N
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Description

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-4-nitro-1H-pyrazole-5-carboxamide is a compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by its unique structure, which includes two pyrazole rings, one of which is substituted with a nitro group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-4-nitro-1H-pyrazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with N,N-dimethylhydrazine to form the intermediate hydrazone. This intermediate is then subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce the nitro group. Finally, the carboxamide group is introduced through a reaction with an appropriate carboxylic acid derivative under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of environmentally friendly solvents and catalysts is emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-4-nitro-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Reduction: Amino-substituted pyrazole derivatives

    Substitution: Various substituted pyrazole derivatives

    Condensation: Imines or enamines

Scientific Research Applications

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-4-nitro-1H-pyrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. In medicinal applications, the compound inhibits enzymes such as cyclooxygenase (COX) and matrix metalloproteinases (MMPs), which play roles in inflammation and cancer progression. The nitro group and carboxamide moiety are crucial for binding to the active sites of these enzymes, thereby blocking their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-4-nitro-1H-pyrazole-5-carboxamide is unique due to the presence of both a nitro group and a carboxamide group on the pyrazole ring. This combination imparts distinct electronic and steric properties, making it suitable for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C12H16N6O3

Molecular Weight

292.29 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-N,2-dimethyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C12H16N6O3/c1-8-9(7-16(3)14-8)6-15(2)12(19)11-10(18(20)21)5-13-17(11)4/h5,7H,6H2,1-4H3

InChI Key

UKIWJRZBMKJVEX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CN(C)C(=O)C2=C(C=NN2C)[N+](=O)[O-])C

Origin of Product

United States

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